Cas no 1805042-48-1 (2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile)

2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile
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- インチ: 1S/C9H6BrClF2N2/c10-8-6(3-11)7(9(12)13)5(1-2-14)4-15-8/h4,9H,1,3H2
- InChIKey: FORLRYULXGLQSK-UHFFFAOYSA-N
- SMILES: BrC1=C(CCl)C(C(F)F)=C(C=N1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- XLogP3: 2.5
- トポロジー分子極性表面積: 36.7
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053519-1g |
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile |
1805042-48-1 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrileに関する追加情報
Introduction to 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile (CAS No. 1805042-48-1)
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile, with the CAS number 1805042-48-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo group, a chloromethyl group, a difluoromethyl group, and an acetonitrile moiety, all attached to a pyridine ring. These functional groups contribute to its diverse chemical properties and potential biological activities.
The synthesis of 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile involves several steps, each carefully designed to introduce the specific functional groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes. One notable synthetic route involves the sequential addition of bromine, chlorine, and fluorine atoms to a pyridine derivative, followed by the introduction of the acetonitrile group.
In terms of its physical and chemical properties, 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile is a solid at room temperature with a molecular weight of approximately 316.6 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The biological activity of 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile has been the subject of numerous studies. Research has shown that this compound possesses potent inhibitory effects on various enzymes and receptors, making it a valuable tool in drug discovery and development. For instance, it has been reported to inhibit the activity of certain kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a potential lead compound for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Moreover, the presence of the difluoromethyl group in 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile confers unique electronic and steric properties that enhance its binding affinity to target proteins. Fluorinated compounds are known for their improved metabolic stability and pharmacokinetic profiles, which are crucial factors in drug design. Studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and extended half-life in vivo.
In addition to its potential as a therapeutic agent, 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile has also been explored for its utility as a chemical probe in biological research. Chemical probes are small molecules that can selectively modulate the activity of specific proteins or pathways, providing valuable insights into their functions and interactions. The ability to modulate enzyme activity with high selectivity makes this compound an attractive candidate for use in high-throughput screening assays and other biochemical applications.
The safety profile of 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, thorough safety assessments are essential before advancing to clinical trials.
In conclusion, 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile (CAS No. 1805042-48-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or chemical probe. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.
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